molecular formula C20H20N2O5 B354564 2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid CAS No. 940463-84-3

2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid

Cat. No.: B354564
CAS No.: 940463-84-3
M. Wt: 368.4g/mol
InChI Key: IBJHFVGJSRFKRE-UHFFFAOYSA-N
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Description

“2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid” is a chemical compound with the molecular formula C20H20N2O5 . It has a molecular weight of 368.4 g/mol . The compound is also known by several synonyms, including “2- ( (4- ( ( (Tetrahydrofuran-2-yl)methyl)carbamoyl)phenyl)carbamoyl)benzoic acid” and "2- [ [4- (oxolan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoic acid" .


Molecular Structure Analysis

The compound has a complex structure that includes a tetrahydrofuran ring, an aniline group, and a benzoic acid group . The InChI string for the compound is "InChI=1S/C20H20N2O5/c23-18 (21-12-15-4-3-11-27-15)13-7-9-14 (10-8-13)22-19 (24)16-5-1-2-6-17 (16)20 (25)26/h1-2,5-10,15H,3-4,11-12H2, (H,21,23) (H,22,24) (H,25,26)" . This string provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a molecular weight of 368.4 g/mol and a topological polar surface area of 105 Ų . It also has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 .

Scientific Research Applications

Catalysis in Organic Synthesis

Carbonylation reactions in organic synthesis are crucial for creating complex molecules. The compound 2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid, as part of the carbonylation process, is utilized in the synthesis of N-methyl phenylcarbamate, leveraging the catalytic properties of palladium-phenanthroline complexes. The presence of anthranilic acid, which combines acidic and amino functions, significantly enhances the catalytic activity compared to using simple benzoic acid, showcasing the compound's role in optimizing reaction conditions and improving yields in organic synthesis (Gasperini et al., 2003).

Hydration Studies

The hydration of molecules like aniline and benzoic acid, where the compound is structurally related, provides insights into the behavior of complex molecules in water. Understanding the hydration shells and hydrogen bonding patterns in such molecules contributes to the broader knowledge of molecular interactions in solvents, which is critical for various applications ranging from drug delivery systems to material science (Fedotova & Kruchinin, 2013).

Antimicrobial and Antifungal Activities

Certain derivatives of benzoic acid, including those structurally similar to this compound, demonstrate significant anti-leishmanial and anti-fungal activities. This suggests potential applications in developing antimicrobial and antifungal agents, contributing to the field of pharmaceuticals and medicine (Khan et al., 2011).

Quantitative Proteomics

In proteomics, the study and quantification of proteins, benzoic acid derivatives play a crucial role. A twin chemistry approach targeting carboxylic and amino groups, as seen in compounds like this compound, can drastically increase quantifiable information in protein analysis. This is significant for understanding protein behavior, interactions, and functions in biological systems (Panchaud et al., 2008).

Conducting Polymers

The synthesis of electrically conducting polymers often involves the use of aniline and benzoic acid derivatives. The presence of carboxylic acid groups in such compounds influences the solubility and electrical properties of the resulting polymers, making them suitable for various applications in the field of materials science and electrical engineering (Rao & Sathyanarayana, 2002).

Properties

IUPAC Name

2-[[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c23-18(21-12-15-4-3-11-27-15)13-7-9-14(10-8-13)22-19(24)16-5-1-2-6-17(16)20(25)26/h1-2,5-10,15H,3-4,11-12H2,(H,21,23)(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJHFVGJSRFKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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